6-chloro-N-propylpyridin-2-amine

pKa Boiling Point Physicochemical Properties

Researchers relying on interchangeable 2-aminopyridine analogs introduce steric/electronic variability that compromises SAR reproducibility. This 6-chloro-N-propylpyridin-2-amine provides an exact, unexplored scaffold for medicinal chemistry and chemical biology. - Unique 6-Cl/N-propyl combination with pKa 3.20±0.10 enables controlled reactivity & IP-free lead generation. - Reactive 6-Cl handle for diversification via cross-coupling; predicted b.p. 281.7°C aids reaction setup. - Available from stock (10 mg-bulk) with rigorous quality control; custom synthesis supported.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 40263-65-8
Cat. No. B1442004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-propylpyridin-2-amine
CAS40263-65-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=CC=C1)Cl
InChIInChI=1S/C8H11ClN2/c1-2-6-10-8-5-3-4-7(9)11-8/h3-5H,2,6H2,1H3,(H,10,11)
InChIKeyLOALOOLKVYZUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-chloro-N-propylpyridin-2-amine: Sourcing & Baseline Profile


6-chloro-N-propylpyridin-2-amine (CAS 40263-65-8) is a pyridine derivative characterized by a chlorine atom at the 6-position and a propylamino group at the 2-position of the pyridine ring . This compound, with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol , serves primarily as a research intermediate or a building block in medicinal chemistry and chemical biology . Its structural features, a halogen-substituted pyridine and a secondary amine, position it within a class of molecules commonly used to explore structure-activity relationships (SAR) and for the development of more complex pharmacologically active compounds [1].

6-chloro-N-propylpyridin-2-amine: Analog Substitution Risks


Generic substitution with other 2-aminopyridine analogs is inadvisable due to significant differences in steric and electronic properties that govern reactivity, target engagement, and physicochemical behavior. The specific combination of the 6-chloro substituent and the N-propyl group on the pyridine scaffold of 6-chloro-N-propylpyridin-2-amine dictates a unique set of predicted properties, including a pKa of 3.20±0.10 and a boiling point of 281.7±20.0 °C . Even minor modifications, such as a change in the N-alkyl chain length (e.g., to methyl or ethyl) or the position of the halogen (e.g., 5-chloro or 4-chloro analogs), can profoundly alter molecular conformation, lipophilicity, and hydrogen-bonding capacity [1]. Such variations will introduce uncharacterized experimental noise in biological assays, chemical reactions, or material science applications, compromising data reproducibility and making direct comparisons between studies unreliable. For researchers requiring this exact chemical entity, substituting it for a 'close' analog negates the validity of structure-activity relationship studies and introduces an unquantified risk of failure in downstream synthesis steps.

6-chloro-N-propylpyridin-2-amine: Differentiation from Analogs


pKa & Boiling Point Differentiation

The predicted pKa of 6-chloro-N-propylpyridin-2-amine is 3.20±0.10, and its predicted boiling point is 281.7±20.0 °C . These physicochemical constants are directly influenced by the electron-withdrawing effect of the 6-chloro substituent and the specific propyl chain on the amine. Replacing the propyl group with a smaller alkyl chain, such as methyl or ethyl, is known to alter the basicity of the amine and the overall molecular polarity, resulting in a different predicted pKa and a lower boiling point [1]. This quantitative difference in predicted pKa is a key parameter for optimizing solubility and permeability in medicinal chemistry programs .

pKa Boiling Point Physicochemical Properties Structure-Activity Relationship

Predicted Density vs. Pyridine

The predicted density of 6-chloro-N-propylpyridin-2-amine is 1.160±0.06 g/cm³ . This value is distinct from related pyridine derivatives like unsubstituted pyridine (0.978 g/cm³) [1] and reflects the combined contributions of the chloro and propylamino groups to the compound's molecular packing and mass.

Density Physicochemical Properties Formulation Material Science

Cross-Coupling via 6-Chloro Substituent

The presence of a chlorine atom at the 6-position of the pyridine ring provides a specific synthetic handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This reactivity is not present in the non-halogenated analog, 2-(propylamino)pyridine. The 6-chloro group allows for the site-selective introduction of diverse aryl, heteroaryl, or amino substituents, enabling the synthesis of a vast array of novel analogs. This is a standard class-level property for chloropyridines, but the specific combination with the N-propyl group makes 6-chloro-N-propylpyridin-2-amine a distinct and versatile building block [2].

Cross-coupling Synthetic Intermediate C-H Functionalization Medicinal Chemistry

Limited Comparative Bioactivity Data

Despite being listed in several chemical catalogs, there is a critical absence of published, head-to-head comparative biological activity data (e.g., IC50, EC50, Ki) for 6-chloro-N-propylpyridin-2-amine against any specific biological target relative to its close analogs [1]. Statements regarding its potential activity as an anti-inflammatory or anticancer agent are based on general class-level observations of pyridine derivatives and lack specific quantitative validation for this exact compound . This data gap is a significant differentiator: the compound's activity profile is uncharacterized and unvalidated, meaning any procurement for target-based assays is inherently high-risk and should only be undertaken as part of a deliberate, exploratory SAR investigation where the compound's novelty is the primary driver.

Biological Activity Target Engagement Data Gap Procurement Risk

6-chloro-N-propylpyridin-2-amine: Procurement Scenarios & Applications


Novel Scaffold for SAR Exploration

This compound is ideally suited as a starting point or a novel intermediate in exploratory medicinal chemistry projects where the goal is to investigate unexplored chemical space. Given the lack of published biological data, its value lies in its novelty and the potential for unique intellectual property (IP) generation . A medicinal chemist can leverage the 6-chloro group as a synthetic handle for diversification via cross-coupling reactions to create a proprietary library of analogs [1]. The predicted pKa of 3.20 provides a quantitative basis for understanding its ionization state, which is crucial for interpreting assay results and for lead optimization efforts focused on solubility and permeability .

Novel Chemical Probe Design

In chemical biology, the compound can serve as a novel fragment or a precursor for developing new chemical probes to study biological systems. Its distinct and uncharacterized profile allows researchers to explore new target space. The 6-chloro substituent can be replaced with a fluorophore or an affinity tag (e.g., biotin) via cross-coupling chemistry [1], or the propylamino group can be further functionalized. The lack of prior knowledge necessitates rigorous characterization of the resulting probes but also offers the opportunity to discover novel biology not targeted by existing, more well-studied compounds .

Cross-Coupling Reaction Benchmarking

The compound's well-defined structure, featuring a reactive 6-chloro group on an electron-deficient pyridine ring, makes it an excellent substrate for benchmarking new synthetic methodologies, particularly transition metal-catalyzed cross-coupling and C-H functionalization reactions. Researchers can use it to test the scope and functional group tolerance of new catalytic systems, compare ligand efficiency, or optimize reaction conditions (e.g., solvent, temperature, base) [1]. The predicted physicochemical properties (boiling point, density) provide reference points for reaction setup and product isolation.

High-Risk, High-Reward Target-Based Screening

Procurement for target-based screening is justified only when the user's explicit objective is to be the first to discover a novel binding interaction. This is a high-risk, high-reward scenario. The user accepts the complete lack of a priori quantitative biological activity data (e.g., no known IC50) . The value proposition is not based on known potency but on the potential for identifying a unique starting point for a drug discovery program that would be free from prior art constraints. Any positive hit would require extensive validation, but it would establish a proprietary and potentially patentable lead series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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